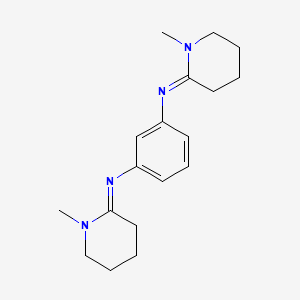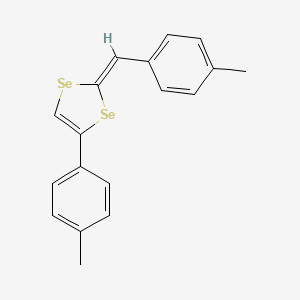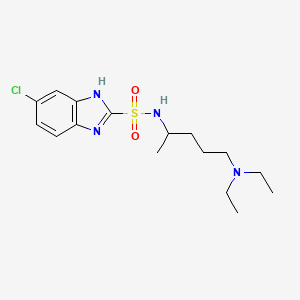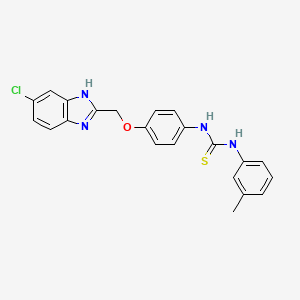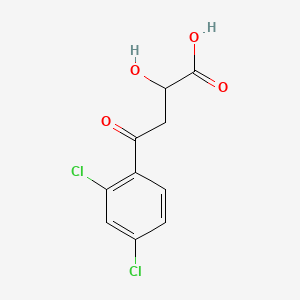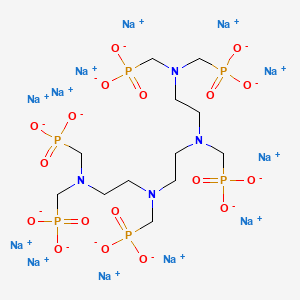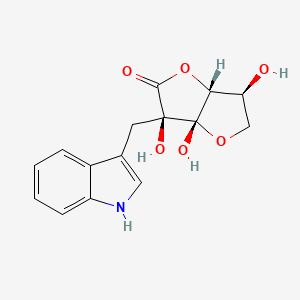
4-Thiazolidinone, 3,3'-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(±)- is a complex organic compound with significant interest in various fields of chemistry and biology. This compound belongs to the thiazolidinone class, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Thiazolidinon, 3,3’-(1,3-Propandiyl)bis(2-(5-methyl-2-thienyl)-, (R,R)-(±)- beinhaltet typischerweise die Reaktion von 2-(5-methyl-2-thienyl)thiazolidin-4-on mit 1,3-Dibrompropan unter basischen Bedingungen. Die Reaktion wird in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt. Das Produkt wird dann durch Säulenchromatographie gereinigt .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich kann die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl die Skalierbarkeit der Synthese weiter verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Thiazolidinon, 3,3’-(1,3-Propandiyl)bis(2-(5-methyl-2-thienyl)-, (R,R)-(±)- durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um Thiazolidin-Derivate zu erhalten.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, Ethanol.
Substitution: Alkylhalogenide, Nucleophile, polare aprotische Lösungsmittel.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide, Sulfone.
Reduktion: Thiazolidin-Derivate.
Substitution: Substituierte Thiazolidinone.
Wissenschaftliche Forschungsanwendungen
4-Thiazolidinon, 3,3’-(1,3-Propandiyl)bis(2-(5-methyl-2-thienyl)-, (R,R)-(±)- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Zeigt antimikrobielle, entzündungshemmende und krebshemmende Aktivitäten, was es zu einer wertvollen Verbindung in der biologischen Forschung macht.
Medizin: Potenzieller therapeutischer Wirkstoff zur Behandlung verschiedener Krankheiten aufgrund seiner biologischen Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in chemischen Reaktionen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Thiazolidinon, 3,3’-(1,3-Propandiyl)bis(2-(5-methyl-2-thienyl)-, (R,R)-(±)- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Enzyme, Rezeptoren und Proteine, die an zellulären Prozessen beteiligt sind.
Beteiligte Signalwege: Hemmung der Enzymaktivität, Modulation der Rezeptorsignalisierung und Interferenz mit Protein-Protein-Interaktionen.
Wirkmechanismus
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(±)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiazolidinon-Derivate: Verbindungen mit ähnlichen Thiazolidinon-Grundstrukturen, aber unterschiedlichen Substituenten.
Thienyl-Derivate: Verbindungen, die die Thienylgruppe enthalten, die ähnliche biologische Aktivitäten aufweisen können.
Einzigartigkeit
4-Thiazolidinon, 3,3’-(1,3-Propandiyl)bis(2-(5-methyl-2-thienyl)-, (R,R)-(±)- ist einzigartig aufgrund seiner spezifischen Kombination von Thiazolidinon- und Thienylgruppen, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .
Eigenschaften
CAS-Nummer |
157247-98-8 |
|---|---|
Molekularformel |
C19H22N2O2S4 |
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
(2R)-2-(5-methylthiophen-2-yl)-3-[3-[(2R)-2-(5-methylthiophen-2-yl)-4-oxo-1,3-thiazolidin-3-yl]propyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H22N2O2S4/c1-12-4-6-14(26-12)18-20(16(22)10-24-18)8-3-9-21-17(23)11-25-19(21)15-7-5-13(2)27-15/h4-7,18-19H,3,8-11H2,1-2H3/t18-,19-/m1/s1 |
InChI-Schlüssel |
XYJPHEYGWRNSIM-RTBURBONSA-N |
Isomerische SMILES |
CC1=CC=C(S1)[C@@H]2N(C(=O)CS2)CCCN3[C@H](SCC3=O)C4=CC=C(S4)C |
Kanonische SMILES |
CC1=CC=C(S1)C2N(C(=O)CS2)CCCN3C(SCC3=O)C4=CC=C(S4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


